molecular formula C8H9FO B1584092 2-Fluorophenetole CAS No. 451-80-9

2-Fluorophenetole

Cat. No. B1584092
CAS RN: 451-80-9
M. Wt: 140.15 g/mol
InChI Key: SQSJADMOVKSAQY-UHFFFAOYSA-N
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Description

2-Fluorophenetole is a chemical compound with the linear formula C8H9FO . It has a molecular weight of 140.159 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Fluorophenetole is represented by the linear formula C8H9FO . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom .

Scientific Research Applications

Microwave-Enhanced Williamson Ether Synthesis

2-Fluorophenetole has been utilized in a student-centered research experiment focusing on the optimization of reaction conditions for the Williamson ether synthesis. The experiment involved the synthesis of 2-fluorophenetole from 2-fluorophenol, ethyl bromide, and potassium carbonate using microwave acceleration. This approach allowed for rapid iteration of experimental conditions, including variables such as reagent equivalencies, solvents, microwave reaction time, temperature, and wattage. This experiment provided students with a practical understanding of reaction optimization in organic chemistry (Baar, 2018).

Conformational Reactivity Studies

Research on β-fluorophenetole, a derivative of 2-fluorophenetole, has been conducted to understand its conformational isomers and their reactivities. Utilizing techniques like X-ray crystallography, Raman scattering, and resonance-enhanced multiphoton ionization (REMPI) spectroscopy, researchers have studied the structure and spectroscopic properties of β-fluorophenetole in both solid and gaseous states. These studies contribute to a deeper understanding of the molecular structure and behavior of fluorinated compounds in different phases (Kohler, Morton, Nguyễn, & Shaler, 1999).

Development of NIR-II Molecular Fluorophores

2-Fluorophenetole has also found application in the development of high-performance near-infrared (NIR-II) fluorophores. These fluorophores, used for biological imaging, have been engineered for enhanced fluorescence performance. The research in this area contributes significantly to biomedical imaging technologies, offering improved temporal and spatial resolutions for applications like blood vessel imaging in animals (Yang et al., 2018).

properties

IUPAC Name

1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9FO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSJADMOVKSAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075345
Record name o-Fluorophenatole
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Fluorophenetole

CAS RN

451-80-9
Record name 1-Ethoxy-2-fluorobenzene
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Record name 2-Fluorophenetole
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Record name 2-Fluorophenetole
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Record name 2-FLUOROPHENETOLE
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Synthesis routes and methods I

Procedure details

2-fluorophenol 4a (6.7 g, 60 mmol) was dissolved in 66 mL acetone, followed by addition of ethyl iodide (6.3 mL, 78 mmol) and potassium carbonate (12.4 g, 90 mmol). The reaction mixture was refluxed in an oil bath for 5 hours. Thereafter, the reaction mixture was concentrated under reduced pressure and partitioned after 100 mL ethyl acetate and 60 mL water were added. The aqueous phase was extracted with ethyl acetate (30 mL×2) and the organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound 1-ethoxy-2-fluoro-benzene 4b (6.9 g, red grease), yield: 82.1%. MS m/z (ESI): 280.2 [2M+1].
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-fluorophenol (8.6 g, 77 mmol), iodoethane (9.2 mL, 120 mmol) and potassium carbonate (21 g, 150 mmol) (finely powdered) was stirred in acetone (100 mL) at 50° C. overnight, then at room temperature for 24 h. The mixture was filtered over a pad of silica gel, and was rinsing with ether. The solution was carefully concentrated (due to volatility of product), then microfiltered to give 1-ethoxy-2-fluoro-benzene (92%) as a yellow oil. 1H NMR (CDCl3, 500 MHz), δ 7.12-6.94 (m, 2H), 6.91-6.86 (m, 1H), 6.83-6.77 (m, 1H), 4.01 (q, J=7.0 Hz, 2H), 1.37 (t, J=7.0 Hz, 3H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MR Baar - Journal of Chemical Education, 2018 - ACS Publications
… Thus, the purpose of this article is to share a Williamson ether synthesis that produced 2-fluorophenetole from 2-fluorophenol, ethyl bromide, and potassium carbonate in either ethanol …
Number of citations: 8 pubs.acs.org
VQ Nguyen - 1996 - elibrary.ru
… The unimolecular decomposition of 2-fluorophenetole … the 70eV EI mass spectrum of 2-fluorophenetole) and neutral vinyl … The relative proportion of metastable 2-fluorophenetole radical …
Number of citations: 0 elibrary.ru
YD Kwon, J Son, JH Chun - The Journal of Organic Chemistry, 2019 - ACS Publications
Hypervalent diaryliodonium salts have been used to produce various [ 18 F]fluoroarenes. The iodonium salt approach as a labeling precursor has been established to equally afford …
Number of citations: 22 pubs.acs.org
KS Khuong, F Agnelli, MA Parker - Journal of Chemical Education, 2022 - ACS Publications
… (2) In the reaction of 2-fluorophenol/K 2 CO 3 and 1-bromoethane to form 2-fluorophenetole, students work to optimize the variables of the reaction (reagent equivalents, reaction time …
Number of citations: 3 pubs.acs.org
AP Dicks - … Green and Sustainable Chemistry Principles into …, 2019 - Elsevier
This chapter first summarizes contemporary work in research and teaching laboratories within the area of microwave chemistry, with a particular focus on organic reactivity. It then …
Number of citations: 2 www.sciencedirect.com

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